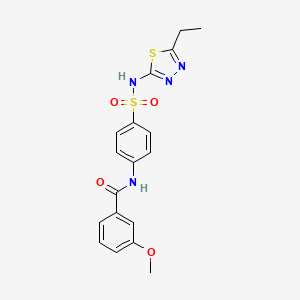

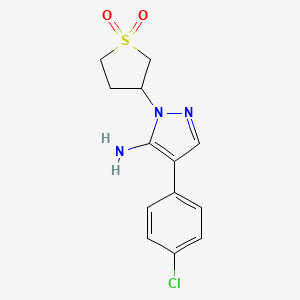

5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

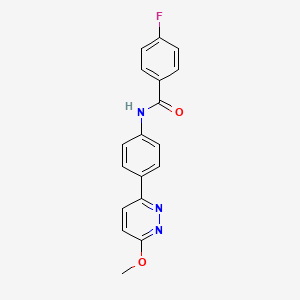

The compound "5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at non-adjacent positions. This particular derivative includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a methyl group attached to the isoxazole ring. The presence of the m-tolyl group suggests an aromatic ring with a methyl substituent in the meta position relative to the attachment point of the piperazine ring.

Synthesis Analysis

The synthesis of isoxazole derivatives often involves cyclization reactions and the use of various substituents to achieve the desired chemical structure. For instance, the synthesis of related compounds has been reported through the Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and subsequent Mannich reaction to introduce the piperazine moiety . Another approach for synthesizing isoxazole derivatives with a pyridinyl group involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . These methods highlight the versatility of synthetic routes available for constructing isoxazole-based compounds with various substituents.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the functional groups, the substitution pattern on the aromatic rings, and the overall molecular framework. For example, the IR, 1H NMR, 13C-NMR, and mass spectrometric data have been used to confirm the structures of similar isoxazole compounds .

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions due to the presence of reactive sites such as the nitrogen atom in the isoxazole ring and the nitrogen atoms in the piperazine ring. These sites can be exploited for further functionalization or for the formation of complexes with other molecules. The reactivity of these compounds can be influenced by the nature of the substituents and the overall molecular conformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are determined by the nature of the substituents and the molecular structure. The presence of a piperazine ring and an aromatic moiety can affect the compound's lipophilicity, which in turn influences its biological activity and pharmacokinetic properties. For example, some isoxazole derivatives have shown significant antidepressant and antianxiety activities in pharmacological evaluations , while others have exhibited antimicrobial activities .

Applications De Recherche Scientifique

Synthesis and Anticancer Activities

Isoxazolines and their derivatives, including compounds structurally related to 5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole, have been synthesized and evaluated for their potential anticancer activities. For instance, the synthesis of isoxazoline derivatives linked via piperazine to benzothiazoles has shown potent apoptotic and antineoplastic activities in mammalian cancer cells, highlighting their potential as anticancer agents (Byrappa et al., 2017). Similarly, thioxothiazolidin-4-one derivatives incorporating isoxazole and piperazine moieties demonstrated significant anticancer effects by inhibiting tumor growth and angiogenesis in a mouse model, suggesting a promising approach for cancer therapy (Chandrappa et al., 2010).

Antimicrobial and Antiangiogenic Effects

The antimicrobial and antiangiogenic properties of isoxazole derivatives, including those related to the structure of interest, have been explored. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker exhibited strong antibacterial efficacies and biofilm inhibition activities, along with excellent inhibitory activities against the MurB enzyme, which is crucial for bacterial cell wall synthesis (Mekky & Sanad, 2020). This indicates their potential as novel antibacterial agents.

Antitubercular Activity

Compounds structurally similar to "this compound" have been synthesized and tested for their antitubercular activity. A series of novel derivatives exhibited significant activity against Mycobacterium tuberculosis, providing a new avenue for the treatment of tuberculosis (Naidu et al., 2016).

Mécanisme D'action

Orientations Futures

The future directions for “5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole” and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Propriétés

IUPAC Name |

5-methyl-4-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-13-4-3-5-16(10-13)19-8-6-18(7-9-19)12-15-11-17-20-14(15)2/h3-5,10-11H,6-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWKYCBBEYCLII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)CC3=C(ON=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)methanamine hydrochloride](/img/structure/B2500645.png)

![3-cyclopentyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2500647.png)

![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide](/img/structure/B2500655.png)

![Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2500656.png)

![2-(3-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2500658.png)

![7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2500663.png)